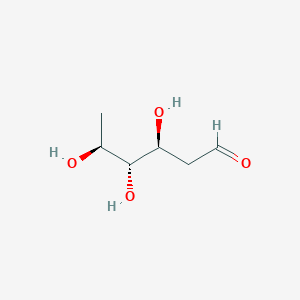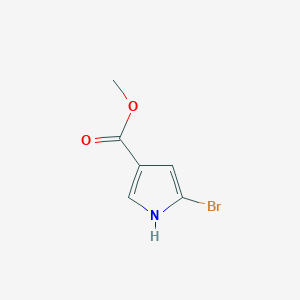![molecular formula C11H15N B102917 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine CAS No. 17910-26-8](/img/structure/B102917.png)
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6,7,8,9-tetrahydro-5H-benzo annulen-5-amine is a chemical structure that has been the subject of various synthetic and analytical studies. It is a part of a class of compounds that exhibit interesting chemical properties due to their unique structural features. The compound has been synthesized and characterized through different methods, and its derivatives have been explored for their potential applications in various fields of chemistry.
Synthesis Analysis
The synthesis of derivatives of 6,7,8,9-tetrahydro-5H-benzo annulen-5-amine has been reported using multicomponent reactions. An efficient method for preparing 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo annulene-1,3-dicarbonitrile derivatives in tetrahydrofuran (THF) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst has been described, showcasing the compound's role in acceptor-donor-acceptor (A-D-A) systems . Additionally, the synthesis of a related compound, (Z)-2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo annulene, was achieved through bromination using N-Bromosuccinimide (NBS) .
Molecular Structure Analysis
The molecular structure of the synthesized compounds has been characterized using various spectroscopic techniques. For instance, the (Z)-2,8-dibromo derivative was characterized by 13C NMR, 1H NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction . Theoretical calculations using density functional theory (DFT) have been performed to optimize the structure parameters and to compare with experimental data, which showed good agreement .
Chemical Reactions Analysis
The chemical behavior of 6,7,8,9-tetrahydro-5H-benzo annulen-5-amine derivatives under different reaction conditions has been studied. For example, derivatives of this compound react with nitrous acid in water/acetic acid to form alcohols and acetates while retaining the carbon skeleton and configuration at a specific carbon atom . This reaction is explained by neighboring group participation, which is a significant aspect of the compound's reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds have been explored through their spectroscopic and electrochemical characteristics. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the molecular electrostatic potential (MEP), have been analyzed . Additionally, the synthesis and properties of charge-transfer complexes related to the compound have been reported, including their electrical conductivity .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Potential and NMDA Receptor Antagonism
6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine and its derivatives demonstrate a notable neuroprotective potential. These compounds are recognized for their ability to selectively antagonize GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptors, making them of significant interest for the treatment of various neuronal disorders. Particularly, certain derivatives have shown high affinity for GluN2B receptors, indicating their potential in modulating neuronal activities and offering neuroprotective effects (Benner et al., 2014), (Gawaskar et al., 2017).
Chemical Synthesis and Structural Characterization
The compound and its related structures have been involved in various chemical synthesis and structural characterization studies. For instance, novel derivatives have been synthesized, and their structures were elucidated using techniques like NMR, FT-IR spectroscopy, and single crystal X-ray diffraction. These studies not only add to the understanding of the compound's chemical nature but also explore its potential applications in creating new chemical entities with desirable properties (Edder et al., 2019), (Rong et al., 2012).
Biological Evaluation and Receptor Studies
The derivatives of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine have been extensively evaluated for their biological activities, particularly focusing on their interaction with receptors like NMDA. These studies involve not just the synthesis but also the in-depth pharmacological evaluation, providing insights into the compound's potential therapeutic applications. The ligands' receptor affinity, selectivity, and functional implications in various biological assays highlight their significance in medicinal chemistry and drug development (Gawaskar et al., 2014), (Temme et al., 2019).
Eigenschaften
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11H,2,4,6,8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBOKWPYNNXYIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC=CC=C2C(C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274786 |
Source


|
| Record name | 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine | |
CAS RN |
17910-26-8 |
Source


|
| Record name | 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

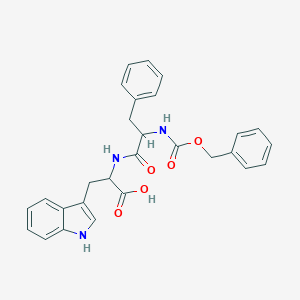
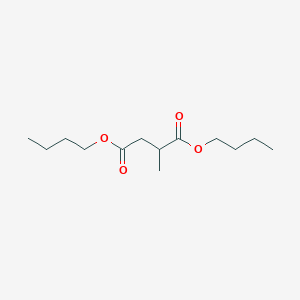

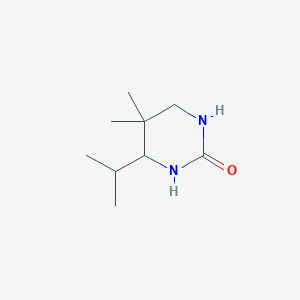
![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)





![3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic Acid](/img/structure/B102853.png)
